(S)-Warfarin-d5 (S)-Warfarin-d5 One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Brand Name: Vulcanchem
CAS No.: 791013-22-4
VCID: VC0196736
InChI: InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D
SMILES: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C19H11O4D5
Molecular Weight: 313.37

(S)-Warfarin-d5

CAS No.: 791013-22-4

VCID: VC0196736

Molecular Formula: C19H11O4D5

Molecular Weight: 313.37

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

(S)-Warfarin-d5 - 791013-22-4

Description

(S)-Warfarin-d5 is a deuterated form of the anticoagulant drug warfarin, specifically the S-enantiomer. Warfarin itself is a racemic mixture of two enantiomers, R- and S-warfarin, with the S-form being more potent in its anticoagulant effects . The deuterated version, (S)-Warfarin-d5, is used primarily as an internal standard in analytical chemistry, particularly in mass spectrometry and chromatography, to quantify warfarin and its metabolites in biological samples .

Analytical Applications

(S)-Warfarin-d5 is utilized in chiral HPLC-MS/MS methods for the enantiomeric separation and quantification of warfarin and its metabolites. This technique allows for precise measurement of the S-enantiomer of warfarin and its metabolites, such as S-7-OH-warfarin, by leveraging the deuterated compound as an internal standard .

Pharmacokinetics and Pharmacodynamics

While (S)-Warfarin-d5 itself is not used therapeutically, its unlabeled counterpart, S-warfarin, is a potent anticoagulant. S-warfarin is metabolized primarily by the CYP2C9 enzyme, and its pharmacokinetics can be influenced by genetic variations in this enzyme . The use of (S)-Warfarin-d5 in analytical methods helps in understanding the pharmacokinetics of S-warfarin, which is crucial for managing anticoagulation therapy.

Research Findings

Recent studies have focused on the development of sensitive analytical methods for warfarin enantiomers and their metabolites. For instance, a chiral HPLC-MS/MS method was developed to quantify warfarin enantiomers and their hydroxylated metabolites using deuterated warfarin as an internal standard . This method allows for precise enantiomeric separation and quantification, which is essential for understanding the pharmacokinetics and pharmacodynamics of warfarin.

Table 1: Analytical Parameters for Warfarin and Warfarin-d5

CompoundRetention Time (min)MRM Transition
R-Warfarin4.44Not specified
S-Warfarin4.80Not specified
R-Warfarin-d54.43Not specified
S-Warfarin-d54.78Not specified

Note: Specific MRM transitions for warfarin and warfarin-d5 are typically m/z 307 → 160 for warfarin and m/z 312 → 161 for warfarin-D5 .

Table 2: Pharmacokinetic Parameters of S-Warfarin

ParameterValue
T max (h)0.5-3.0
C max (ng/mL)194 (CV% 21.2)
AUC 0-t (h×ng/mL)4210 (CV% 25.5)
AUC 0-∞ (h×ng/mL)5190 (CV% 26.8)
t 1/2z (h)51.2 (SD 11.5)
V z/F (L)43.4 (SD 11.8)
CL/F (mL/h)596 (SD 146)

Source: Adapted from pharmacokinetic data for S-warfarin .

CAS No. 791013-22-4
Product Name (S)-Warfarin-d5
Molecular Formula C19H11O4D5
Molecular Weight 313.37
IUPAC Name 4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Standard InChI InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D
SMILES CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Appearance White Solid
Melting Point 167-169 °C
Purity 95% by HPLC; 98% atom D
Related CAS 5543-57-7 (unlabelled)
Synonyms 4-Hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; S-(-)- 3-(α-Acetonylbenzyl)-4-hydroxycoumarin-d5; (-)-Warfarin-d5
Tag Warfarin Impurities
PubChem Compound 75125733
Last Modified Apr 15 2024

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